
SCH 23390 HIDROCLORURO
Descripción general
Descripción
Clorhidrato de SCH 23390: es un antagonista altamente potente y selectivo de los receptores de dopamina D1, específicamente dirigido a los subtipos de receptores D1 y D5. También actúa como agonista en los receptores humanos 5-HT2C e inhibe los canales de potasio rectificadores hacia adentro acoplados a proteínas G . Este compuesto se utiliza ampliamente en la investigación científica debido a su especificidad y eficacia.
Aplicaciones Científicas De Investigación
Chemistry: SCH 23390 hydrochloride is used as a reference compound in studies involving dopamine receptor antagonists. It helps in understanding the structure-activity relationships of similar compounds .
Biology: In biological research, SCH 23390 hydrochloride is employed to study the role of dopamine D1-like receptors in various physiological and pathological processes. It is used in experiments involving animal models to investigate the effects of dopamine receptor modulation .
Medicine: SCH 23390 hydrochloride has potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia. It is also used in preclinical studies to evaluate the efficacy of new drugs targeting dopamine receptors .
Industry: In the pharmaceutical industry, SCH 23390 hydrochloride serves as a tool compound for drug discovery and development. It aids in the screening of new chemical entities for their activity on dopamine receptors .
Mecanismo De Acción
El clorhidrato de SCH 23390 ejerce sus efectos uniéndose selectivamente a los receptores de dopamina D1, bloqueando así la acción de la dopamina. Esta inhibición conduce a una disminución en las vías de señalización mediadas por la dopamina. Además, el clorhidrato de SCH 23390 actúa como agonista en los receptores humanos 5-HT2C e inhibe los canales de potasio rectificadores hacia adentro acoplados a proteínas G, contribuyendo a su perfil farmacológico general .
Análisis Bioquímico
Biochemical Properties
SCH 23390 Hydrochloride interacts with D1 and D5 dopamine receptor subtypes, with Ki values of 0.2 nM and 0.3 nM respectively . It also shows agonistic properties towards 5-HT2C receptors in vitro, with Ki values ranging from 6.3 to 9.3 nM .
Cellular Effects
SCH 23390 Hydrochloride has been shown to influence cell function by interacting with dopamine and serotonin receptors. It acts as a potent dopamine receptor antagonist, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, SCH 23390 Hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an antagonist at D1-like dopamine receptors, thereby inhibiting the activation of these receptors . It also acts as an agonist at 5-HT2C receptors, thereby activating these receptors .
Temporal Effects in Laboratory Settings
It is known that its antagonistic effects on dopamine receptors and agonistic effects on 5-HT2C receptors occur rapidly upon administration .
Metabolic Pathways
Given its interactions with dopamine and serotonin receptors, it is likely involved in the metabolic pathways of these neurotransmitters .
Transport and Distribution
Given its interactions with dopamine and serotonin receptors, it is likely that it is transported and distributed in a manner similar to these neurotransmitters .
Subcellular Localization
Given its interactions with dopamine and serotonin receptors, it is likely localized in areas of the cell where these receptors are present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de SCH 23390 implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen la formación del sistema cíclico de benzazepina, la cloración y la posterior conversión a la sal de clorhidrato. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, temperaturas controladas y catalizadores específicos para garantizar un alto rendimiento y pureza .
Métodos de producción industrial: La producción industrial del clorhidrato de SCH 23390 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y las consideraciones ambientales. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de SCH 23390 experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, dando lugar a diferentes análogos.
Sustitución: Las reacciones de sustitución, particularmente en el anillo aromático, pueden producir una variedad de derivados sustituidos
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Las reacciones de halogenación y nitración a menudo utilizan reactivos como cloro, bromo y ácido nítrico.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados sustituidos de la benzazepina, que pueden exhibir diferentes propiedades farmacológicas .
Aplicaciones de la investigación científica
Química: El clorhidrato de SCH 23390 se utiliza como compuesto de referencia en estudios que involucran antagonistas de los receptores de dopamina. Ayuda a comprender las relaciones estructura-actividad de compuestos similares .
Biología: En la investigación biológica, el clorhidrato de SCH 23390 se utiliza para estudiar el papel de los receptores de dopamina D1 en diversos procesos fisiológicos y patológicos. Se utiliza en experimentos que involucran modelos animales para investigar los efectos de la modulación de los receptores de dopamina .
Medicina: El clorhidrato de SCH 23390 tiene aplicaciones terapéuticas potenciales en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson y la esquizofrenia. También se utiliza en estudios preclínicos para evaluar la eficacia de nuevos fármacos que se dirigen a los receptores de dopamina .
Industria: En la industria farmacéutica, el clorhidrato de SCH 23390 sirve como compuesto de herramienta para el descubrimiento y desarrollo de fármacos. Ayuda en la selección de nuevas entidades químicas para su actividad en los receptores de dopamina .
Comparación Con Compuestos Similares
Compuestos similares:
SKF 38393: Otro agonista del receptor de dopamina D1 con propiedades de unión similares.
SCH 39166: Un antagonista selectivo del receptor de dopamina D1 con una estructura química diferente.
SKF 81297: Un potente agonista del receptor de dopamina D1 utilizado en aplicaciones de investigación similares
Singularidad: El clorhidrato de SCH 23390 es único debido a su alta selectividad y potencia para los receptores de dopamina D1. Su actividad adicional como agonista del receptor 5-HT2C e inhibidor del canal GIRK lo distingue aún más de otros compuestos .
Propiedades
IUPAC Name |
(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCAEWMSOPMASE-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074484 | |
| Record name | Sch 23390 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125941-87-9 | |
| Record name | SCH-23390 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125941879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sch 23390 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH-23390 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S8T3E2F4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SCH-23390 hydrochloride and how does this affect neuronal activity?
A1: SCH-23390 hydrochloride acts as a selective antagonist at dopamine D1-family receptors, primarily targeting the D1 and D5 subtypes [, , , , ]. By blocking these receptors, it inhibits the downstream effects of dopamine binding, primarily the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP levels [, ]. This inhibition can lead to a decrease in neuronal excitability and neurotransmission in pathways associated with dopamine signaling.
Q2: Research often mentions the use of SCH-23390 hydrochloride in conjunction with other pharmacological agents. Can you provide an example from the research and explain its significance?
A2: One study investigated the impact of combining SCH-23390 hydrochloride with liguzinediol, a compound with potential positive inotropic effects []. Researchers found that pre-treatment with SCH-23390 hydrochloride slightly diminished the positive inotropic effect of liguzinediol on isolated rat hearts compared to liguzinediol alone []. This suggests that dopamine D1 receptors might play a modulatory role in the cardiac effects of liguzinediol, although this pathway is not the primary mechanism of action.
Q3: What behavioral effects have been observed in animal models following SCH-23390 hydrochloride administration, particularly in relation to dopamine dysregulation?
A3: In mice with reduced dopamine transporter levels, which exhibit mania-like behaviors like hyperactivity and risk-taking, SCH-23390 hydrochloride administration attenuated these behaviors []. Specifically, it reduced premature responding, hypermotivation, and flattened the preference for risky choices []. This suggests a potential role for dopamine D1-family receptor antagonism in managing certain behavioral symptoms associated with dopamine dysregulation.
Q4: How does acute stress influence the effects of substances like morphine and how does SCH-23390 hydrochloride factor into this interaction?
A4: Research indicates that acute restraint stress can enhance the rewarding properties of morphine in animal models []. Interestingly, pre-treatment with SCH-23390 hydrochloride prior to the stress exposure prevented this enhancement of morphine's rewarding effects []. This suggests that dopamine D1 receptor activation is necessary for the stress-induced sensitization to morphine's rewarding properties.
Q5: Considering the impact of SCH-23390 hydrochloride on dopaminergic pathways, what potential therapeutic applications are researchers exploring?
A5: Given its ability to modulate dopamine signaling, SCH-23390 hydrochloride is being investigated for its potential in treating conditions associated with dopamine dysregulation. This includes exploring its effects on:
- Mania-like behaviors: As mentioned earlier, SCH-23390 hydrochloride attenuated hyperactivity, risk-taking, and increased motivation in a mouse model of mania [].
- Cardiac hypertrophy: Research suggests a potential link between upregulated renal D1 receptors and cardiac hypertrophy following aortic constriction in rats []. SCH-23390 hydrochloride administration led to a reversal of hypertrophic parameters, suggesting a possible therapeutic avenue for this condition [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


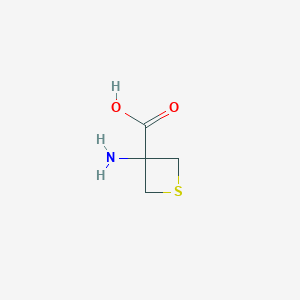
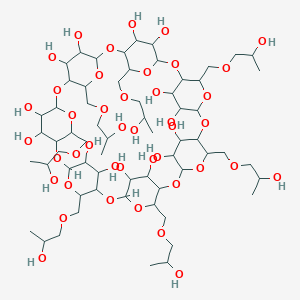

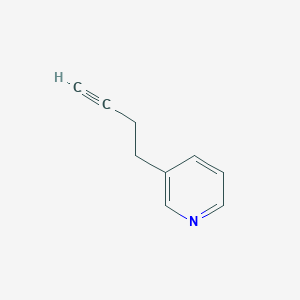

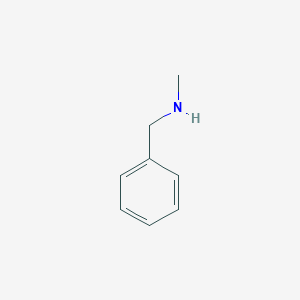
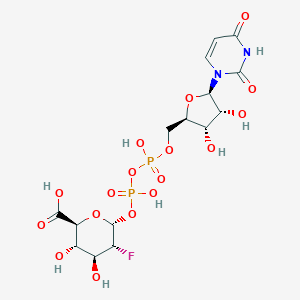
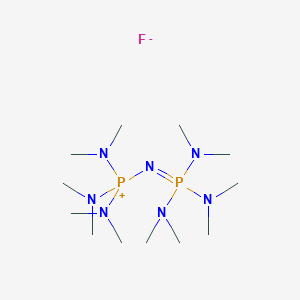
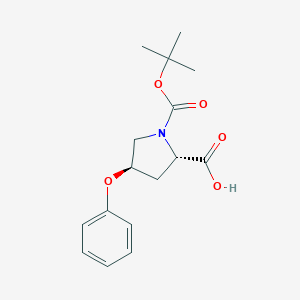


![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
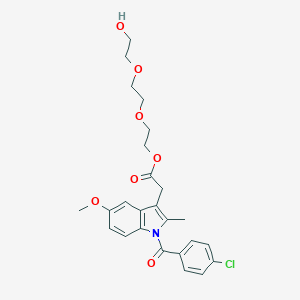
![2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE](/img/structure/B140843.png)
